molecular formula C20H19ClN2O4 B2993459 2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide CAS No. 851405-52-2

2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

Cat. No. B2993459
CAS RN: 851405-52-2
M. Wt: 386.83
InChI Key: UPNVKVSKADYGRI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications

  • Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes :

    • This study investigates the metabolism of several chloroacetamide herbicides in human and rat liver microsomes, focusing on the carcinogenicity of these compounds and their complex metabolic activation pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
  • Structural Aspects and Properties of Salt and Inclusion Compounds :

    • Research on the structural aspects of two amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their crystal structures. This study contributes to understanding the physical properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
  • Antimicrobial Agents Synthesis and Characterization :

    • The study focuses on synthesizing new quinazolines with potential antimicrobial properties. It examines their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
  • Therapeutic Effect in Japanese Encephalitis :

    • Research on a novel anilidoquinoline derivative and its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrates significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
  • Analgesic and Anti-inflammatory Activities :

    • This study synthesizes various quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities, contributing to pain and inflammation management (Alagarsamy et al., 2015).
  • Antimicrobial Activity of Novel Quinazolinone Derivatives :

    • The synthesis and evaluation of the antimicrobial activity of novel quinazolinone derivatives. This research adds to the pool of potential antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).
  • Antimicrobial Activities of Quinazolin-4(3H)ones :

    • Study of newly prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities against various pathogens (Patel & Shaikh, 2011).
  • Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines :

    • Synthesis and testing of methoxy-indolo[2,1-a]isoquinolines for cytostatic activity in vitro, exploring their potential in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
  • Synthesis and Biological Activity of Quinazoline Derivative :

    • Research on the synthesis of a quinazoline derivative and its inhibitory effect on lung cancer cell proliferation, contributing to cancer research (Cai et al., 2019).
  • Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors :

    • A theoretical study on the inhibition efficiencies of quinoxalines, assessing their potential as corrosion inhibitors, which is significant in materials science (Zarrouk et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-17-5-2-13-10-14(20(25)23-18(13)11-17)8-9-22-19(24)12-27-16-6-3-15(21)4-7-16/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNVKVSKADYGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

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